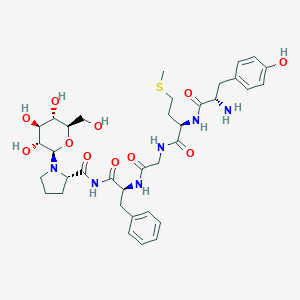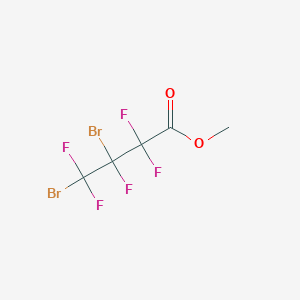
4-(3-羟基-5-甲基-4-苯偶氮吡唑-2-基)苯磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its vibrant yellow color and is often used to stain lipids, fats, and oils due to its lipophilic nature.
科学研究应用
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to visualize and track the progress of reactions.
Biology: Employed in staining techniques to identify and study lipids and fats in biological samples.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Utilized in the textile and food industries for coloring purposes.
作用机制
Target of Action
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate, also known as ACID YELLOW 11, is primarily used as a dye . Its primary targets are the fibers it is intended to color, such as wool, silk, and nylon . These fibers absorb the dye, leading to a change in their color.
Mode of Action
The compound interacts with its targets (fibers) through a process called adsorption . In this process, the dye molecules are attracted to the fiber surface and then penetrate into the interior of the fiber. The azo group (-N=N-) in the compound, which is responsible for its color, forms a complex with the fiber molecules, resulting in a strong bond that makes the coloration stable and long-lasting .
Pharmacokinetics
In terms of its application in dyeing, we can consider factors like its solubility in water and alcohol , which influence how easily it can be applied to and absorbed by fibers.
Action Environment
The action of ACID YELLOW 11 can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ionization state and, consequently, its interaction with the fiber . Similarly, temperature can influence the dye’s solubility and the rate of adsorption onto the fiber . Understanding these factors is crucial for optimizing the dyeing process to achieve the desired color intensity and uniformity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves several steps. Initially, 1-(p-sulfonylphenyl)-3-methyl-5-pyrazolone is dissolved in water and heated to 40°C. Pure sodium carbonate is then added to the solution . The mixture undergoes a coupling reaction with diazonium salts to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques to remove any impurities .
化学反应分析
Types of Reactions
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are often used as reducing agents.
Substitution: Various nucleophiles can be used to substitute the sulfonate group, such as amines and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the sulfonate group.
相似化合物的比较
Similar Compounds
Sudan IV: Another lipophilic dye used for staining lipids.
Acid Red 87: A dye with similar staining properties but different color.
Congo Red: Used for staining amyloids in biological samples.
Uniqueness
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate stands out due to its specific azo structure, which provides unique staining properties and high affinity for lipophilic substances. Its water solubility also makes it versatile for various applications.
属性
CAS 编号 |
6359-82-6 |
|---|---|
分子式 |
C16H14N4NaO4S |
分子量 |
381.4 g/mol |
IUPAC 名称 |
sodium;4-(5-methyl-3-oxo-4-phenyldiazenyl-1H-pyrazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24); |
InChI 键 |
JQVFPNQVPUYAHJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O.[Na] |
| 6359-82-6 | |
Pictograms |
Irritant |
同义词 |
AcidflavineG; AcidlightyellowG; C.1.AcidYellow11(18820); C.I.Acidyellow11; DermiraYellowG; Fiavazin; flavazinl(c.i.18820); LAcidLightYellowG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)

![3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol](/img/structure/B37601.png)
